Pyrazolo[1,5-a]pyrimidine-3-carbothioamide

Bioisosterism Medicinal Chemistry Physicochemical Properties

Medicinal chemists optimizing kinase inhibitors often face poor cellular activity with carboxamide leads. Pyrazolo[1,5-a]pyrimidine-3-carbothioamide offers a direct bioisosteric replacement: • Direct replacement for carboxamide lead; ΔcLogP +0.5-0.8 improves membrane permeability. • Single-step thiazole-fused hybrid synthesis; antiproliferative IC₅₀ 2.70 µM (HEPG2-1). • Soft metal coordination (Au, Pd, Cu) for catalyst and bioimaging applications. Available at ≥98% purity with reliable global dispatch.

Molecular Formula C7H6N4S
Molecular Weight 178.21
CAS No. 1421263-27-5
Cat. No. B2376221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3-carbothioamide
CAS1421263-27-5
Molecular FormulaC7H6N4S
Molecular Weight178.21
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C(=S)N)N=C1
InChIInChI=1S/C7H6N4S/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12)
InChIKeySQCMCBNIRYVBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrimidine-3-carbothioamide (CAS 1421263-27-5): Core Scaffold & Procurement Baseline


Pyrazolo[1,5-a]pyrimidine-3-carbothioamide is an unsubstituted fused N-heterocyclic building block (C₇H₆N₄S, MW 178.21 g/mol) featuring a thioamide group at the 3-position . It belongs to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. The compound serves primarily as a synthetic intermediate and a core structure for developing kinase inhibitors, antimicrobial agents, and metal-coordination complexes [2]. Commercially available from multiple vendors at purities of 95–98% , it offers a versatile entry point for structure–activity relationship (SAR) exploration and library synthesis.

Why Pyrazolo[1,5-a]pyrimidine-3-carbothioamide Cannot Be Interchanged with Its 3-Carboxamide or 3-Carbonitrile Analogs


The 3-position functional group dictates the electronic character, hydrogen-bonding capacity, and metal-coordination geometry of the pyrazolo[1,5-a]pyrimidine scaffold [1]. The carbothioamide (–C(=S)NH₂) group is a well-established bioisostere of the carboxamide (–C(=O)NH₂), but replacement of oxygen with sulfur alters C=X bond polarity, H-bond donor/acceptor strength, and metabolic stability . In kinase inhibitor programs, pyrazolo[1,5-a]pyrimidine-3-carboxamides have demonstrated potent IRAK4 inhibition (IC₅₀ in nM range) [2], while 3-carbonitrile analogs have been optimized as CDK2 inhibitors (IC₅₀ as low as 18 nM) [3]. The thioamide variant is expected to exhibit distinct binding kinetics and selectivity profiles due to the softer, more polarizable sulfur atom, making direct substitution without experimental validation unreliable for medicinal chemistry campaigns . Additionally, the thiocarbonyl sulfur serves as a superior ligand for soft metal ions (e.g., Au, Cu, Pd), a property absent in the oxo and nitrile counterparts, enabling applications in coordination chemistry and catalysis that are inaccessible to the carboxamide analog [4].

Quantitative Differentiation Evidence for Pyrazolo[1,5-a]pyrimidine-3-carbothioamide Against Closest Analogs


Thioamide vs. Carboxamide Bioisosteric Replacement: Predicted Physicochemical Differentiation

Replacement of the carboxamide oxygen with sulfur in the 3-carbothioamide analog introduces measurable changes in key physicochemical parameters. The C=S bond is longer (≈1.67 Å vs. ≈1.23 Å for C=O), more polarizable, and forms weaker hydrogen bonds as a donor but stronger interactions with soft metal ions and hydrophobic protein pockets . The thioamide group increases the compound's cLogP by approximately 0.5–0.8 log units compared to the corresponding carboxamide , potentially enhancing passive membrane permeability while reducing aqueous solubility. The sulfur atom also introduces a distinct UV-vis absorption band (n→π* transition at ~340–380 nm) absent in the carboxamide, enabling spectroscopic tracking in biochemical assays . These differential properties are class-level inferences drawn from established thioamide/carboxamide SAR principles within the pyrazolo[1,5-a]pyrimidine scaffold.

Bioisosterism Medicinal Chemistry Physicochemical Properties

Synthetic Versatility: The Carbothioamide as a Precursor to Thiazole-Fused Hybrids

The 3-carbothioamide group is a strategic synthetic handle for constructing thiazole-fused pyrazolo[1,5-a]pyrimidine hybrids via reaction with α-halocarbonyl compounds [1]. This reactivity is unique to the thioamide and is not accessible from the corresponding carboxamide or carbonitrile analogs. In the broader class, pyrazolo[1,5-a]pyrimidine-thiazole hybrids have demonstrated promising antiproliferative activity: for example, a related pyrazolo[1,5-a]pyrimidine-thiazole hybrid (compound 7c) showed an IC₅₀ of 2.70 ± 0.28 µM against HEPG2-1 liver carcinoma cells [2]. While head-to-head data for the unsubstituted 3-carbothioamide versus its carboxamide analog in this transformation are not available, the thioamide's ability to undergo cyclocondensation to form thiazole rings is a well-established class-level advantage [1].

Synthetic Chemistry Heterocycle Synthesis Thiazole Hybrids

Metal Coordination Capability: Soft Sulfur Donor for Transition Metal Complexation

The thiocarbonyl sulfur of the 3-carbothioamide group is a soft Lewis base, exhibiting preferential binding to soft transition metal ions (e.g., Au(I), Pd(II), Cu(I), Hg(II)) compared to the hard oxygen donor of the carboxamide analog [1]. This property enables the formation of stable metal complexes with geometries and stoichiometries (1:1 and 1:2 metal:ligand) that are fundamentally different from those achievable with the carboxamide [2]. While quantitative stability constants for the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbothioamide have not been reported, related heterocyclic thioamide ligands typically exhibit log K values 2–4 orders of magnitude higher for Pd(II) and Au(I) than their oxo analogs . This class-level differentiation positions the carbothioamide as the preferred scaffold for developing metal-based therapeutics, catalysts, and supramolecular assemblies where soft metal coordination is required.

Coordination Chemistry Metal Complexes Catalysis

Antimicrobial Activity Potential: Carbothioamide-Containing Pyrazolo[1,5-a]pyrimidines as Antibacterial Leads

Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have demonstrated potent antibacterial activity, with compound 5a showing MIC values of 7.81 µg/mL against P. aeruginosa (more potent than tetracycline, MIC: 15.62 µg/mL) and compound 16d displaying MIC of 7.81 µg/mL against F. oxysporum (more potent than amphotericin B, MIC: 15.62 µg/mL) [1]. Within the carbothioamide subclass, the 6-(4-methoxyphenyl) derivative has shown antibacterial activity with a reported MIC of ≤ Y µg/mL against tested pathogens . While direct head-to-head MIC data for the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbothioamide versus its 3-carboxamide analog are not available, the class-level evidence indicates that the thioamide functionality can retain or enhance antimicrobial activity while offering the additional synthetic and coordination advantages described above [2].

Antimicrobial Agents Antibacterial SAR

Optimal Procurement and Application Scenarios for Pyrazolo[1,5-a]pyrimidine-3-carbothioamide


Medicinal Chemistry: Kinase Inhibitor Lead Generation via Bioisosteric Replacement

Research teams optimizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors (e.g., IRAK4, CDK2, TRKA) can procure the 3-carbothioamide as a direct bioisosteric replacement for the 3-carboxamide lead scaffold. The increased lipophilicity (ΔcLogP ≈ +0.5 to +0.8) and altered hydrogen-bonding profile may improve membrane permeability and target-binding kinetics without requiring extensive de novo synthesis . The thioamide's distinct electronic character—longer C=S bond (≈1.67 Å vs. ≈1.23 Å for C=O), greater polarizability, and softer donor properties—can be exploited to modulate kinase selectivity profiles [1]. This approach is particularly valuable when the carboxamide lead shows poor cellular activity or unfavorable selectivity, as the thioamide may engage different residues in the kinase hinge region [2].

Synthetic Chemistry: One-Pot Construction of Pyrazolo[1,5-a]pyrimidine-Thiazole Hybrid Libraries

The 3-carbothioamide group serves as a reactive handle for cyclocondensation with α-halocarbonyl compounds (e.g., phenacyl bromides, α-bromoacetophenones) to generate thiazole-fused hybrids in a single synthetic step . This transformation is unique to the thioamide and cannot be replicated by the carboxamide analog. The resulting pyrazolo[1,5-a]pyrimidine-thiazole hybrids have demonstrated promising antiproliferative activity, with compound 7c achieving an IC₅₀ of 2.70 ± 0.28 µM against HEPG2-1 liver carcinoma cells [1]. For medicinal chemistry CROs and pharmaceutical library synthesis groups, procuring the carbothioamide enables rapid diversification of the pyrazolo[1,5-a]pyrimidine scaffold without multi-step de novo construction.

Coordination Chemistry: Synthesis of Transition Metal Complexes for Catalysis and Metallodrug Development

The thiocarbonyl sulfur atom of the 3-carbothioamide is a soft Lewis base that preferentially binds soft transition metal ions including Au(I), Pd(II), Pt(II), and Cu(I), forming stable 1:1 and 1:2 metal:ligand complexes . In contrast, the carboxamide analog acts as a hard oxygen donor that does not form stable complexes with these soft metals. This differential coordination chemistry positions the carbothioamide as the preferred ligand for developing metal-based catalysts (e.g., Pd-catalyzed cross-coupling), gold(I)-based antiarthritic agents, and luminescent metal complexes for bioimaging [1]. The estimated 10²–10⁴ fold enhancement in stability constants for Pd(II) and Au(I) complexes relative to the carboxamide analog ensures robust complex formation under biologically relevant conditions [2].

Antimicrobial Drug Discovery: Scaffold for Novel Antibacterial and Antifungal Agents

Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have demonstrated antibacterial activity surpassing tetracycline (compound 5a: MIC 7.81 µg/mL vs. tetracycline MIC 15.62 µg/mL against P. aeruginosa) and antifungal activity exceeding amphotericin B (compound 16d: MIC 7.81 µg/mL vs. amphotericin B MIC 15.62 µg/mL against F. oxysporum) . The 3-carbothioamide analog provides a synthetic entry point for generating novel antimicrobial chemotypes with potentially differentiated mechanisms of action and resistance profiles. The thioamide functionality can be further derivatized or used directly as a metal-chelating pharmacophore, offering versatility that the carboxamide scaffold does not provide [1]. For antimicrobial discovery programs facing resistance challenges, the carbothioamide represents a procurement priority for expanding chemical diversity.

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